2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride
Overview
Description
2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as MBCB and has been used in various studies due to its unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemical and Physiological Effects:
2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have antitumor activity and to inhibit the growth of certain cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride in lab experiments include its unique properties, its ability to act as a chiral auxiliary, and its various biochemical and physiological effects. However, its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
There are many future directions for the use of 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride in scientific research. One possible direction is the development of new drugs based on its unique properties. Additionally, it could be used in the study of enzyme kinetics and in the development of new catalysts. Further research is also needed to fully understand its mechanism of action and its potential toxicity.
Conclusion:
In conclusion, 2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are many future directions for its use in the development of new drugs and in the study of enzyme kinetics.
Scientific Research Applications
2-[(4-methoxybenzyl)amino]-1-butanol hydrochloride has been used in various scientific studies due to its unique properties. It has been used as a chiral building block for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, it has been used in the development of new drugs and in the study of enzyme kinetics.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-11(9-14)13-8-10-4-6-12(15-2)7-5-10;/h4-7,11,13-14H,3,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQMYPLWZSJGNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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